molecular formula C11H14BrN3O3 B2955680 Ethyl 3-((N-(5-bromo-2-pyridyl)carbamoyl)amino)propanoate CAS No. 925059-10-5

Ethyl 3-((N-(5-bromo-2-pyridyl)carbamoyl)amino)propanoate

Cat. No.: B2955680
CAS No.: 925059-10-5
M. Wt: 316.155
InChI Key: OXJHLVDEBSAXMG-UHFFFAOYSA-N
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Description

Ethyl 3-((N-(5-bromo-2-pyridyl)carbamoyl)amino)propanoate is a chemical compound with the CAS number 925059-10-5 . It has a molecular formula of C11H14BrN3O3 and a molecular weight of 316.155 .

Scientific Research Applications

Synthesis and Antimicrobial Activity : Ethyl(3-aryl-2-bromo)propanoate reacts with 4-(furan-2-ylmethyl)thiosemicarbazones to form compounds with selective antimicrobial activity. This synthesis highlights the utility of ethyl(3-aryl-2-bromo)propanoate derivatives in developing potential antimicrobial agents (Цялковский et al., 2005).

Crystallography and Polymorphism Studies : Detailed crystallographic analysis and studies on polymorphism of Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride reveal insights into the structural characteristics of pharmaceutical compounds, emphasizing the importance of solid-state characterization in drug development processes (Vogt et al., 2013).

Organic Synthesis Enhancements : The compound has also been explored in the context of organic synthesis, such as in the expedient phosphine-catalyzed [4 + 2] annulation, which results in the formation of highly functionalized tetrahydropyridines. This demonstrates the role of ethyl propanoate derivatives in facilitating complex synthetic transformations (Zhu et al., 2003).

Potential Anticancer Agents : Research into the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from related compounds suggests applications in developing potential anticancer agents. These studies indicate the versatility of ethyl propanoate derivatives in medicinal chemistry for creating compounds with specific biological activities (Temple et al., 1983).

Antimicrobial Agent Synthesis : The synthesis and characterization of substituted phenyl azetidines, derived from reactions involving ethyl propanoate derivatives, demonstrate their potential as antimicrobial agents. This underscores the compound's utility in generating new chemicals with desired biological properties (Doraswamy & Ramana, 2013).

Properties

IUPAC Name

ethyl 3-[(5-bromopyridin-2-yl)carbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O3/c1-2-18-10(16)5-6-13-11(17)15-9-4-3-8(12)7-14-9/h3-4,7H,2,5-6H2,1H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJHLVDEBSAXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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